![molecular formula C19H33NO3 B5542371 4-tert-butylcyclohexyl 4-oxo-4-(1-piperidinyl)butanoate](/img/structure/B5542371.png)
4-tert-butylcyclohexyl 4-oxo-4-(1-piperidinyl)butanoate
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-tert-butylcyclohexyl 4-oxo-4-(1-piperidinyl)butanoate often involves multistep reactions. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was achieved from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through intramolecular lactonization reaction, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry (Moriguchi et al., 2014). Similarly, derivatives of 4-tert-butylcyclohexanone were synthesized using typical reactions of organic synthesis, highlighting the versatility and reactivity of the tert-butylcyclohexanone moiety (Kozioł et al., 2019).
Molecular Structure Analysis
The structural analysis of similar compounds involves advanced techniques such as X-ray diffraction, revealing detailed insights into their molecular architecture. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 4-tert-butylcyclohexyl derivatives is explored through various reactions, including reductive amination and oximation. The reductive amination of 4-tert-butylcyclohexanone with an NADH model, leading to isomeric 1-pyrrolidino-4-tert-butylcyclohexanes, demonstrates the compound's versatility in chemical transformations (Nie-Sarink & Pandit, 1979).
Physical Properties Analysis
The physical properties of compounds structurally similar to 4-tert-butylcyclohexyl 4-oxo-4-(1-piperidinyl)butanoate, such as solubility, thermal stability, and crystallinity, are assessed through various analytical techniques. For instance, the synthesis of new cardo poly(bisbenzothiazole)s from 1,1‐bis(4‐amino‐3‐mercaptophenyl)‐4‐tert‐butylcyclohexane dihydrochloride showed good solubility and thermal stability, providing insights into the physical behavior of related compounds (Huang et al., 2006).
Scientific Research Applications
Organic Synthesis and Structural Analysis
- Cyclic Amino Acid Ester Synthesis : The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, involves an intramolecular lactonization reaction. This process was characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis, showcasing its structural complexity and potential applications in organic synthesis (T. Moriguchi et al., 2014).
- Reductive Animation : 4-tert-Butylcyclohexanone's reductive amination to a mixture of isomeric 1-pyrrolidino-4-tert-butylcyclohexanes upon reduction demonstrates the compound's role in the synthesis of complex organic molecules (M. J. D. Nie-Sarink & U. Pandit, 1979).
Catalysis and Reducing Agents
- Selective Reduction : The title compound's potential precursor, 4-tert-Butylcyclohexanone, has been selectively reduced to the trans alcohol with high stereoselectivity. This reaction showcases the compound's relevance in stereoselective synthesis and as a reducing agent (R. O. Hutchins & M. Markowitz, 1980).
Polymer Science and Materials
- Conducting Polymers : New classes of conducting polymers and copolymers based on 4-teriary butyl-cyclohexanone moiety have been synthesized, highlighting its utility in developing materials with specific electrical properties (K. Aly, 2012).
Metabolism and Chemical Transformations
- Metabolic Studies : The metabolism of isomeric tert-butylcyclohexanones in rabbits, including the compound's potential precursor, leads to secondary alcohols extensively conjugated with glucuronic acid. This research offers insights into the metabolic pathways and transformations of related compounds in biological systems (K. L. Cheo, T. Elliott & R. C. Tao, 1967).
properties
IUPAC Name |
(4-tert-butylcyclohexyl) 4-oxo-4-piperidin-1-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3/c1-19(2,3)15-7-9-16(10-8-15)23-18(22)12-11-17(21)20-13-5-4-6-14-20/h15-16H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAFPYGLGZLOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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